molecular formula C11H12O3S B14202012 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-08-9

1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one

Cat. No.: B14202012
CAS No.: 918341-08-9
M. Wt: 224.28 g/mol
InChI Key: AJQYPTYWELZVHA-UHFFFAOYSA-N
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Description

1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a methanesulfonyl group and an ethenyl linkage

Preparation Methods

The synthesis of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethenyl Intermediate: This step involves the reaction of a suitable phenyl compound with an ethenylating agent under controlled conditions.

    Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Final Assembly: The final step involves the coupling of the intermediate with ethanone under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The ethenyl linkage allows the compound to interact with different molecular structures, influencing its overall activity.

Comparison with Similar Compounds

1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds such as:

    1-{3-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: This compound has a similar structure but with a methylsulfonyl group instead of methanesulfonyl, leading to different chemical properties and reactivity.

    1-{3-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: The presence of an ethanesulfonyl group introduces additional steric and electronic effects, altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

918341-08-9

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-[3-(2-methylsulfonylethenyl)phenyl]ethanone

InChI

InChI=1S/C11H12O3S/c1-9(12)11-5-3-4-10(8-11)6-7-15(2,13)14/h3-8H,1-2H3

InChI Key

AJQYPTYWELZVHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=CS(=O)(=O)C

Origin of Product

United States

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